molecular formula C15H17N3O B2615835 N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide CAS No. 680185-79-9

N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide

Cat. No.: B2615835
CAS No.: 680185-79-9
M. Wt: 255.321
InChI Key: MVMPKAPWEXNKCI-UHFFFAOYSA-N
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Description

N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide is an organic compound with the molecular formula C15H17N3OIt is characterized by the presence of a pyridine ring, an amide group, and a phenyl ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide typically involves the reaction of 4-aminomethylpyridine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interfere with its replication, leading to the inhibition of tumor cell growth. The compound may also inhibit angiogenesis by targeting vascular endothelial growth factor receptors, thereby preventing the formation of new blood vessels required for tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide is unique due to its specific structural features, such as the presence of both pyridine and phenyl rings, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(4-{[(Pyridin-4-ylmethyl)amino]methyl}phenyl)-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

C15H17N3O\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}

This structure includes a pyridine ring, which is often associated with various biological activities, including anti-inflammatory and anti-cancer properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Similar Compound 1MCF-7 (Breast Cancer)5.51Induces apoptosis via caspase activation
Similar Compound 2H1975 (Lung Cancer)0.442Inhibits EGFR phosphorylation and cell cycle arrest

These findings suggest that the compound may exert its effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cancer progression .

2. Inhibition of Phosphodiesterase (PDE)

This compound has been evaluated for its ability to inhibit phosphodiesterases, particularly PDE4D. Selective inhibition of PDE4D has been associated with cognitive enhancement in animal models, suggesting potential applications in treating neurodevelopmental disorders.

  • Study Findings : The compound exhibited moderate inhibition of PDE4D with an IC50 value indicating good selectivity over other PDE isoforms. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .

Case Study 1: Cognitive Enhancement

In a study involving a mouse model, administration of a similar compound resulted in improved memory performance in novel object recognition tests. The study reported:

  • Dosage : 1 mg/kg and 3 mg/kg
  • Outcome : Significant improvement in memory retention compared to control groups.

The results indicate that the compound's mechanism may involve modulation of cAMP levels through PDE inhibition, enhancing synaptic plasticity .

Case Study 2: Antitumor Activity

A recent investigation into the anticancer effects of pyridine derivatives demonstrated that compounds structurally related to this compound exhibited:

  • Cell Viability Reduction : Up to 70% in MDA-MB-231 cells at concentrations as low as 10 µM.
  • Mechanism : Induction of apoptosis confirmed by increased caspase activity and reduced cell proliferation rates .

Properties

IUPAC Name

N-[4-[(pyridin-4-ylmethylamino)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-12(19)18-15-4-2-13(3-5-15)10-17-11-14-6-8-16-9-7-14/h2-9,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMPKAPWEXNKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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